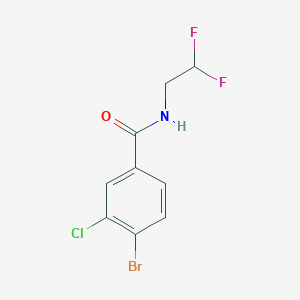
4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamide
概要
説明
4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamide is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamide typically involves the following steps:
Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 4 and 3 positions, respectively.
Fluoroethylation: The intermediate product is then reacted with 2,2-difluoroethylamine under suitable conditions to introduce the difluoroethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials with specific properties, such as improved thermal stability or electrical conductivity.
Biological Studies: Researchers can use this compound to study its effects on biological systems, including its potential as an antifungal or antibacterial agent.
作用機序
The mechanism of action of 4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamide involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoroethyl group can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-Bromo-2-chloro-N-(2,2-difluoroethyl)benzamide
- 4-Bromo-3-chloro-N-(2,2-difluoroethyl)aniline
- 4-Bromo-3-chloro-N-(2,2-difluoroethyl)phenylacetamide
Uniqueness
4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamide is unique due to the specific arrangement of bromine, chlorine, and difluoroethyl groups on the benzamide core. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
生物活性
4-Bromo-3-chloro-N-(2,2-difluoroethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and related research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a benzamide structure with bromine and chlorine substituents along with a difluoroethyl group. Its molecular formula is , and its molecular weight is approximately 252.51 g/mol. The presence of halogen atoms enhances its chemical reactivity and potential biological interactions.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group may enhance binding affinity due to its electronegative nature, influencing both the specificity and strength of these interactions. The compound's halogen substituents can also affect its pharmacokinetic properties, including metabolic stability and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antifungal and antibacterial properties.
- Enzyme Inhibition : Investigations have indicated that it may inhibit specific enzymes relevant to therapeutic applications.
- Receptor Binding : The compound has been explored for its ability to bind to certain biological receptors, which could lead to therapeutic effects in various disease models.
Case Studies
Data Table: Summary of Biological Activities
特性
IUPAC Name |
4-bromo-3-chloro-N-(2,2-difluoroethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClF2NO/c10-6-2-1-5(3-7(6)11)9(15)14-4-8(12)13/h1-3,8H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGPJANIXGFKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















